molecular formula C9H7N3O B6254471 cinnoline-4-carboxamide CAS No. 24966-80-1

cinnoline-4-carboxamide

Cat. No.: B6254471
CAS No.: 24966-80-1
M. Wt: 173.2
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Description

Cinnoline-4-carboxamide is a derivative of cinnoline, a bicyclic heterocycle containing a benzene ring fused with a diazine ring. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form cinnoline, which is then further functionalized to obtain this compound . Another approach involves the use of aryl hydrazines and arylhydrazones as precursors, followed by cyclization reactions catalyzed by metal catalysts .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used due to their efficiency and selectivity . Additionally, continuous flow synthesis methods are being explored to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Cinnoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the cinnoline ring, introducing functional groups that enhance its biological activity.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit enhanced pharmacological properties. For example, halogenated this compound derivatives have shown increased antibacterial and antifungal activities .

Scientific Research Applications

Cinnoline-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cinnoline-4-Carboxamide

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in medicinal chemistry. Additionally, its broad spectrum of biological activities sets it apart from other similar compounds .

Properties

CAS No.

24966-80-1

Molecular Formula

C9H7N3O

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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